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Compound of Interest

Compound Name:
2,5-Dimethoxybenzyl 3-

methylbutanoate

Cat. No.: B1592918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 2,5-
Dimethoxybenzyl 3-methylbutanoate. It details the spectroscopic techniques, experimental

protocols, and data interpretation required to confirm the chemical structure of this compound.

This document is intended for an audience with a professional background in chemistry,

pharmacology, and drug development, offering in-depth information for research and industrial

applications.

Compound Identification
IUPAC Name: (2,5-dimethoxyphenyl)methyl 3-methylbutanoate[1][2]

CAS Number: 876665-00-8[1][2]

Molecular Formula: C₁₄H₂₀O₄[2]

Molecular Weight: 252.31 g/mol [2]

Chemical Structure:
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The molecule consists of a benzyl group as its core, which is a benzene ring attached to a

CH₂ group.

This aromatic ring is substituted with two methoxy groups (-OCH₃) at positions 2 and 5.

The benzyl component is derived from 2,5-dimethoxybenzyl alcohol.

An ester linkage (-COO-) connects the benzyl group to a 3-methylbutanoate group.[1]

Spectroscopic Data for Structural Elucidation
The structural confirmation of 2,5-Dimethoxybenzyl 3-methylbutanoate is primarily achieved

through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

the molecule.

Table 1: Expected ¹H NMR Spectroscopic Data
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Proton
Environment

Expected Chemical
Shift (δ, ppm)

Expected
Multiplicity

Integration

Aromatic Protons 6.7 - 7.0 Multiplet 3H

Benzylic Protons (-

OCH₂-)
~5.1 Singlet 2H

Methoxy Protons (-

OCH₃)
~3.8 Singlet 6H

Methylene Protons (-

CH₂-COO)
~2.3 Triplet 2H

Methine Proton (-

CH(CH₃)₂)
~2.1 Multiplet 1H

Methyl Protons (-

CH(CH₃)₂)
~0.9 Doublet 6H

Data sourced from Benchchem[1]

Table 2: Expected ¹³C NMR Spectroscopic Data

Carbon Environment Expected Chemical Shift (δ, ppm)

Carbonyl Carbon (C=O) ~173

Aromatic Carbons (C-O) ~150 - 154

Aromatic Carbons (C-H) ~112 - 118

Aromatic Carbon (C-CH₂) ~128

Benzylic Carbon (-OCH₂-) ~62

Methoxy Carbons (-OCH₃) ~56

Methylene Carbon (-CH₂-COO) ~43

Methine Carbon (-CH(CH₃)₂) ~26

Methyl Carbons (-CH(CH₃)₂) ~22
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Data sourced from Benchchem[1]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information

from fragmentation patterns.

Table 3: Expected Mass Spectrometry Data

Analysis Type Expected Result Interpretation

Molecular Ion Peak ([M]⁺) m/z ≈ 252.1362

Corresponds to the molecular

weight of the compound

(C₁₄H₂₀O₄).

High-Resolution Mass

Spectrometry (HRMS)
Provides highly accurate m/z

Confirms the elemental

composition.

Fragmentation Pattern

Cleavage of the C-O bond

between the carbonyl group

and the benzyl alcohol moiety.

Provides further structural

confirmation of the ester

linkage and its components.

Data interpretation based on information from Benchchem[1] and PubChem[2].

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Expected Infrared (IR) Spectroscopy Data

Functional Group Expected Absorption Range (cm⁻¹)

C=O (Ester) ~1735

C-O (Ester) ~1200 - 1000

C-H (Aromatic) ~3100 - 3000

C=C (Aromatic) ~1600 and ~1475

C-H (Aliphatic) ~3000 - 2850
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Experimental Protocols
Synthesis: Fischer Esterification
The most common method for synthesizing 2,5-Dimethoxybenzyl 3-methylbutanoate is

through Fischer esterification of 2,5-dimethoxybenzyl alcohol with 3-methylbutanoic acid, using

an acid catalyst.

Materials:

2,5-dimethoxybenzyl alcohol

3-methylbutanoic acid

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

Anhydrous solvent (e.g., toluene)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve

2,5-dimethoxybenzyl alcohol in a minimal amount of anhydrous toluene.

Add a molar excess of 3-methylbutanoic acid to the solution.

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the

reaction mixture.

Heat the mixture to reflux. The progress of the reaction can be monitored by observing the

collection of water in the Dean-Stark trap.

Once the reaction is complete (as determined by TLC or GC-MS analysis), allow the mixture

to cool to room temperature.
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Transfer the reaction mixture to a separatory funnel and wash sequentially with water,

saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted

carboxylic acid), and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter to remove the drying agent and concentrate the organic phase under reduced pressure

to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of hexane/ethyl acetate) to yield pure 2,5-Dimethoxybenzyl 3-
methylbutanoate.

NMR Spectroscopy
Procedure:

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about

0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR

spectrometer (e.g., 400 MHz or higher).

Process the acquired data using appropriate software.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the

respective protons and carbons in the molecule.

Use 2D NMR data (COSY, HSQC, HMBC) to confirm the connectivity between protons and

carbons.

Mass Spectrometry
Procedure:
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Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile).

Introduce the sample into the mass spectrometer via a suitable ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Ionization - EI).

Acquire the mass spectrum in the desired mass range.

For high-resolution mass spectrometry (HRMS), use a high-resolution instrument (e.g., TOF

or Orbitrap) to obtain an accurate mass measurement.

Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular

weight and structural features.

Infrared (IR) Spectroscopy
Procedure:

Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or

use an ATR (Attenuated Total Reflectance) accessory.

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands for the functional groups present in the molecule.

Visualizations
Experimental Workflow
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Caption: Experimental workflow for the synthesis and structural elucidation of 2,5-
Dimethoxybenzyl 3-methylbutanoate.
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Caption: Logical relationships in the spectroscopic data leading to structural confirmation.

Conceptual Signaling Pathway
While 2,5-Dimethoxybenzyl 3-methylbutanoate is primarily used in the fragrance industry,

the 2,5-dimethoxybenzyl moiety is found in some molecules designed as kinase inhibitors.[1]

The following diagram illustrates a general kinase signaling pathway that such inhibitors might

target. This is a conceptual illustration for the target audience.
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Caption: Conceptual kinase signaling pathway potentially targeted by inhibitors containing a

2,5-dimethoxybenzyl moiety.

Conclusion
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The structural elucidation of 2,5-Dimethoxybenzyl 3-methylbutanoate is a systematic

process that relies on the synergistic application of modern spectroscopic techniques. Through

careful synthesis, purification, and analysis by NMR, MS, and IR spectroscopy, the precise

molecular structure can be unequivocally confirmed. The detailed protocols and data presented

in this guide provide a robust framework for the characterization of this compound and can be

adapted for the analysis of other small organic molecules in research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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